molecular formula C27H20O3 B283967 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No. B283967
M. Wt: 392.4 g/mol
InChI Key: SIUSHYHNPOMASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as DBMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzofuran derivatives, which have been found to exhibit various biological activities. DBMC has been studied for its ability to modulate cellular pathways and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is not fully understood, but it is believed to modulate cellular pathways involved in various biological processes. 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. Additionally, 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been found to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has several advantages for lab experiments, including its synthetic accessibility and its potential as a therapeutic agent for various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One potential area of study is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one and its potential therapeutic properties in various diseases. Future studies may also focus on optimizing the pharmacokinetics and pharmacodynamics of 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one to improve its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one involves the condensation of 3,4-dihydroxybenzaldehyde and 4-phenyl-4H-chromen-3-one in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. The synthesis of 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative diseases, and inflammation. The compound has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been studied for its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C27H20O3

Molecular Weight

392.4 g/mol

IUPAC Name

3,4-diphenyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C27H20O3/c28-27-26(18-11-5-2-6-12-18)25(17-9-3-1-4-10-17)21-15-20-19-13-7-8-14-22(19)29-23(20)16-24(21)30-27/h1-6,9-12,15-16H,7-8,13-14H2

InChI Key

SIUSHYHNPOMASY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=C(C(=O)O4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CCC2=C(C1)C3=CC4=C(C=C3O2)OC(=O)C(=C4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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